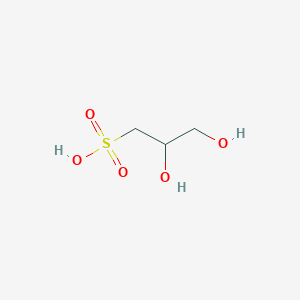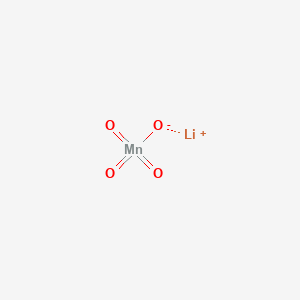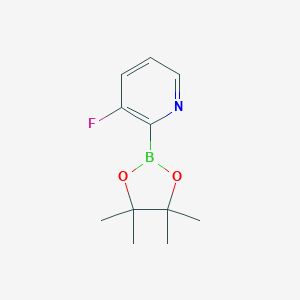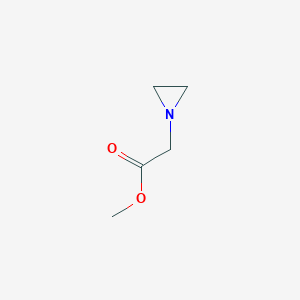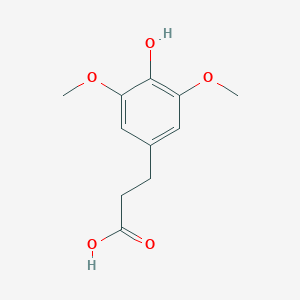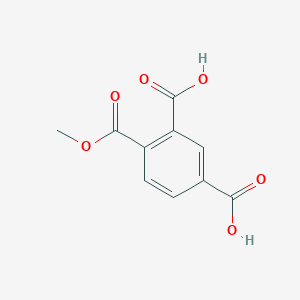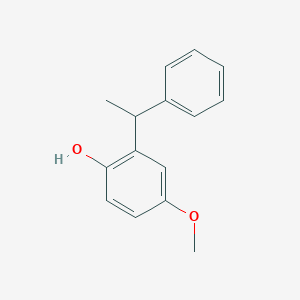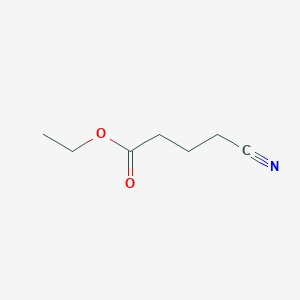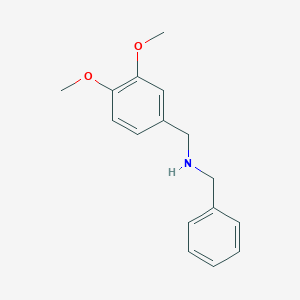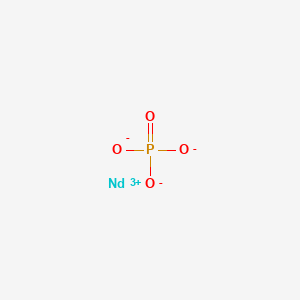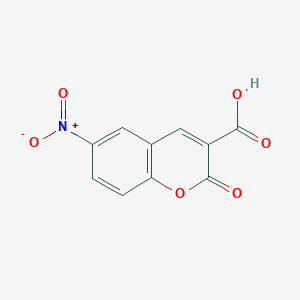
2-Chloro-5-(trifluoromethoxy)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine derivatives, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). Other methods for synthesizing fluorine-containing pyridine derivatives are also reviewed, emphasizing their importance in the production of pesticides (Lu Xin-xin, 2006).
Molecular Structure Analysis
Investigations into the molecular structure of 2-chloro-6-(trifluoromethyl)pyridine, which shares structural similarities with the compound of interest, include spectroscopic analysis using FT-IR, NMR, and X-ray diffraction. These studies provide insights into the bond lengths, vibrational frequencies, and overall molecular geometry, essential for understanding the reactivity and properties of these compounds (M. Evecen et al., 2017).
Chemical Reactions and Properties
2-Chloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of the electron-withdrawing trifluoromethoxy group which enhances the electrophilic character of the pyridine ring. The synthesis reaction principles of related compounds have been analyzed, indicating the influence of substituents on the feasibility of side-chain chlorination and fluorination (Liu Guang-shen, 2014).
Applications De Recherche Scientifique
Agrochemical Industry
- Field : Agrochemical Industry .
- Application : 2-Chloro-5-(trifluoromethoxy)pyridine and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
- Methods : The synthesis and applications of these derivatives involve various methods, including vapor-phase reactions .
- Results : The use of these derivatives in the agrochemical industry has led to significant advances in crop protection. More than 50% of the pesticides launched in the last two decades have been fluorinated .
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Several derivatives of 2-Chloro-5-(trifluoromethoxy)pyridine are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the derivative moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods : The synthesis of these derivatives involves various methods, including vapor-phase reactions .
- Results : The use of these derivatives in the pharmaceutical industry has led to the development of several effective drugs .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONLSAHALFQCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621374 | |
| Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethoxy)pyridine | |
CAS RN |
1206972-45-3 | |
| Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



